molecular formula C5H10S B13758675 Trimethylthiirane CAS No. 53971-47-4

Trimethylthiirane

Cat. No.: B13758675
CAS No.: 53971-47-4
M. Wt: 102.20 g/mol
InChI Key: TWNJQGQIVBDVAB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylthiirane can be synthesized through several methods. One common approach involves the reaction of trimethylsulfonium iodide with a strong base such as sodium hydride. The reaction proceeds as follows:

(CH3)3S+I+NaH(CH3)3S+NaI+H2(CH_3)_3S^+I^- + NaH \rightarrow (CH_3)_3S^- + NaI + H_2 (CH3​)3​S+I−+NaH→(CH3​)3​S−+NaI+H2​

The resulting trimethylsulfonium ylide then undergoes intramolecular cyclization to form this compound.

Industrial Production Methods

Industrial production of this compound typically involves the use of more scalable and efficient methods. One such method includes the reaction of trimethylsulfonium salts with alkyl halides under controlled conditions to yield the desired thiirane compound. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Trimethylthiirane undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction of this compound can lead to the formation of thiols and sulfides. Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various substituted thiiranes.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Substituted thiiranes with various functional groups.

Scientific Research Applications

Trimethylthiirane has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trimethylthiirane involves its interaction with various molecular targets. The sulfur atom in the thiirane ring can act as a nucleophile, participating in reactions with electrophilic species. This reactivity allows this compound to form covalent bonds with other molecules, leading to its diverse chemical behavior.

Comparison with Similar Compounds

Similar Compounds

    Thiirane: The parent compound of trimethylthiirane, with a three-membered ring containing one sulfur atom and two carbon atoms.

    Ethylene sulfide: Another thiirane derivative with different substituents on the carbon atoms.

    Propylene sulfide: A thiirane with a propyl group attached to the ring.

Uniqueness of this compound

This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other thiirane derivatives. Its trimethyl substitution enhances its stability and influences its reactivity in various chemical reactions.

Properties

CAS No.

53971-47-4

Molecular Formula

C5H10S

Molecular Weight

102.20 g/mol

IUPAC Name

2,2,3-trimethylthiirane

InChI

InChI=1S/C5H10S/c1-4-5(2,3)6-4/h4H,1-3H3

InChI Key

TWNJQGQIVBDVAB-UHFFFAOYSA-N

Canonical SMILES

CC1C(S1)(C)C

Origin of Product

United States

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